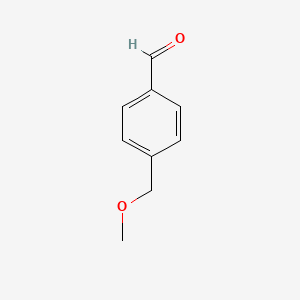

4-(Methoxymethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKUVIRLOYVRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436304 | |

| Record name | 4-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93943-06-7 | |

| Record name | 4-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methoxymethyl)benzaldehyde, a key aromatic aldehyde intermediate. While experimental data for some physical properties remain elusive in publicly accessible literature, this document consolidates available information on its identity, safety, and spectroscopic characteristics. Furthermore, this guide presents a logical, field-proven synthetic approach for its preparation and purification, highlighting its significance as a versatile building block in organic synthesis and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Synthetic Versatility of Substituted Benzaldehydes

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of chemical transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. The specific substituents on the aromatic ring play a crucial role in modulating the molecule's electronic properties, steric hindrance, and overall reactivity, thereby influencing the outcome of synthetic endeavors.

This compound, with its unique combination of an aldehyde and a methoxymethyl ether group at the para position, presents an interesting scaffold for synthetic chemists. The methoxymethyl group can influence the molecule's solubility and act as a stable ether linkage, while the aldehyde provides a reactive site for further molecular elaboration. This guide aims to provide a detailed understanding of this compound's properties and its synthesis, empowering researchers to effectively utilize it in their synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. This section details the known characteristics of this compound.

Core Compound Identifiers

It is crucial to distinguish this compound from its close structural isomer, 4-Methoxybenzaldehyde (p-anisaldehyde), as they possess different properties and reactivity profiles.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 93943-06-7 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Canonical SMILES | COCC1=CC=C(C=C1)C=O | |

| InChI Key | LHKUVIRLOYVRHW-UHFFFAOYSA-N |

Physical Properties

Obtaining precise, experimentally determined physical properties for this compound from publicly available literature has proven challenging. The data is often confounded with that of its isomers. The table below presents computed properties and any available experimental data. Researchers should exercise caution and ideally determine these values experimentally for their specific samples.

| Property | Value | Notes | Source |

| Melting Point | Not available | Experimental data is not readily available. | - |

| Boiling Point | Not available | Experimental data is not readily available. | - |

| Density | Not available | Experimental data is not readily available. | - |

| Solubility | Not available | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | - |

| Polar Surface Area | 26.3 Ų | Computed |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.9-10.0 ppm), the aromatic protons (a set of doublets in the aromatic region, ~7.4-7.9 ppm), the methylene protons of the methoxymethyl group (singlet, ~4.5 ppm), and the methyl protons of the methoxymethyl group (singlet, ~3.4 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (~192 ppm). Other expected signals include those for the aromatic carbons (in the range of ~120-140 ppm), the methylene carbon of the methoxymethyl group (~70 ppm), and the methyl carbon (~58 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150.17). Fragmentation patterns would likely involve the loss of the methoxy group or the entire methoxymethyl group. A GC-MS data source is available on PubChem, which can be used for comparison.[1]

Synthesis and Purification: A Practical Approach

A reliable and reproducible synthetic protocol is crucial for obtaining high-purity this compound for research and development purposes. The following section outlines a robust, two-step synthetic strategy starting from readily available precursors.

Synthetic Workflow

The most logical and efficient synthesis of this compound involves the initial preparation of 4-(hydroxymethyl)benzaldehyde followed by a Williamson ether synthesis to introduce the methyl group.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of p-Tolyl Methanol to 4-(Hydroxymethyl)benzaldehyde

This initial step can be achieved through various selective oxidation methods. A common and effective approach utilizes manganese dioxide (MnO₂) as the oxidizing agent.

Protocol:

-

To a stirred solution of p-tolyl methanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)benzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2][3][4]

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)benzaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation to the alkoxide.

-

To the resulting alkoxide solution, add methyl iodide (CH₃I, ~1.2 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Discovery

While specific, widespread applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry and organic synthesis.

Role as a Synthetic Building Block

The dual functionality of an aldehyde and a stable ether linkage makes this compound a valuable building block for the synthesis of more complex molecules. The aldehyde can be transformed into a variety of other functional groups, while the methoxymethyl ether is generally stable to many reaction conditions.

Potential in Medicinal Chemistry

Aromatic aldehydes are common starting materials in the synthesis of pharmacologically active compounds. A notable example is the use of related benzamide derivatives in the development of potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are promising therapeutic targets for type 2 diabetes and obesity. The synthesis of 2-ethoxy-4-(methoxymethyl)benzamide derivatives has been explored for this purpose, highlighting the potential of the 4-(methoxymethyl)benzoyl scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

-

GHS Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

References

-

Angene Chemical. (2025, October 29). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

-

PubChem. (n.d.). Compound Summary for CID 10171251, this compound. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

Sources

A Comprehensive Technical Guide to 4-(Methoxymethyl)benzaldehyde: Molecular Characteristics, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-(Methoxymethyl)benzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. Central to its chemical identity is a molecular weight of 150.17 g/mol .[1] This document details its fundamental physicochemical properties, outlines a validated synthetic workflow, describes standard analytical characterization techniques, and explores its applications, particularly within the fields of pharmaceutical research and drug development. Furthermore, it establishes a robust protocol for safe handling, storage, and disposal, ensuring operational safety for researchers and scientists. This guide is intended to serve as an authoritative resource for professionals leveraging this versatile compound in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound, identified by CAS Number 93943-06-7, is a monosubstituted benzaldehyde derivative.[1] Its structure features a methoxymethyl ether group at the para position (C4) of the benzene ring relative to the aldehyde group. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block.

The aldehyde functional group serves as a highly reactive site for nucleophilic addition and condensation reactions, while the methoxymethyl group is a stable ether linkage, generally non-reactive under standard synthetic conditions. Understanding its core properties is paramount for its effective use in stoichiometric calculations, reaction condition selection, and purification processes.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 93943-06-7 | [1] |

| Canonical SMILES | COCC1=CC=C(C=C1)C=O | [1] |

| Appearance | Not specified, typically a liquid or low-melting solid | |

| Storage Temperature | 0-8 °C | [2] |

Principles of Synthesis: An Oxidation-Based Approach

The most direct and common strategy for the synthesis of this compound is the selective oxidation of its corresponding primary alcohol, [4-(methoxymethyl)phenyl]methanol. This approach is favored due to the high efficiency and selectivity of modern oxidizing agents, which can convert the primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid.

Expert Insight: The choice of oxidant is critical. Harsh oxidants like potassium permanganate or chromic acid can lead to over-oxidation. Milder, more controlled reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are preferred to ensure a high yield of the desired aldehyde. The methoxymethyl ether group is stable under these conditions.

Generalized Experimental Protocol: Oxidation of [4-(methoxymethyl)phenyl]methanol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with an inert atmosphere (Nitrogen or Argon).

-

Solvent and Reagent: Anhydrous dichloromethane (DCM) is added to the flask as the solvent. In a separate flask, the chosen oxidant (e.g., 1.5 equivalents of PCC) is suspended in DCM.

-

Substrate Addition: [4-(methoxymethyl)phenyl]methanol (1.0 equivalent) is dissolved in minimal DCM and added to the reaction flask.

-

Oxidation: The oxidant suspension is added dropwise to the alcohol solution at room temperature (or 0 °C for more sensitive reactions like Swern oxidation) over 30 minutes.

-

Rationale: Slow addition helps to control the reaction exotherm and prevent side reactions.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting alcohol and the appearance of the product aldehyde.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound is a critical, self-validating step. A multi-technique approach ensures the material meets the standards required for subsequent research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. Expected signals include: a singlet for the aldehyde proton (~9.9-10.1 ppm), two doublets in the aromatic region (~7.5-7.9 ppm), a singlet for the benzylic methylene protons (-CH₂-) (~4.5 ppm), and a singlet for the methoxy methyl protons (-OCH₃) (~3.4 ppm).

-

¹³C NMR: Confirms the carbon framework. Expected signals include: the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (128-145 ppm), the benzylic methylene carbon (~74 ppm), and the methoxy methyl carbon (~58 ppm).

-

-

Mass Spectrometry (MS): Determines the molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) will show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (150.17 Da).[1]

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key expected absorbances include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a C-O ether stretch (~1100 cm⁻¹).[1]

-

Chromatography (GC/HPLC): Assesses purity. A single, sharp peak in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis indicates high purity.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily due to the reactivity of its aldehyde group. It serves as a precursor for introducing a substituted benzyl moiety into larger, more complex molecules.

-

Building Block in Organic Synthesis: It is a foundational component in multi-step syntheses for pharmaceuticals and agrochemicals.[3]

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common scaffold in bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: It can be converted into substituted styrenes and other alkenes, which are precursors for polymers and other complex organic structures.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized.

-

Flavor and Fragrance Industry: Like many benzaldehyde derivatives, it has aromatic properties that make it useful in the formulation of fragrances and flavorings.[3]

Drug Development Context: The benzaldehyde motif is present in numerous therapeutic agents. Benzaldehyde itself has been studied for its ability to enhance the membrane permeability of drugs with low bioavailability.[4] The use of derivatives like this compound allows for the precise tuning of steric and electronic properties of a lead compound, which can optimize its binding affinity, selectivity, and pharmacokinetic profile during the drug discovery process.

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[5]

Handling and Storage

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek medical advice.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 150.17 g/mol . Its value extends far beyond this fundamental property, positioning it as a strategic building block in modern organic chemistry. The predictable reactivity of its aldehyde group, coupled with the stability of its methoxymethyl ether, provides chemists with a reliable tool for constructing complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its full potential in the laboratory and in the development of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

Sources

- 1. This compound | C9H10O2 | CID 10171251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methoxymethyl)-benzaldehyde CAS#: 93943-06-7 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 5. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 4-(Methoxymethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(methoxymethyl)benzaldehyde, a versatile bifunctional reagent increasingly utilized in organic synthesis. As a substituted benzaldehyde, its unique combination of a reactive aldehyde and a methoxymethyl ether moiety makes it a valuable building block for complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a research and development setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, but is also known by several other identifiers across various databases and commercial suppliers.

-

IUPAC Name : this compound[1]

-

CAS Number : 93943-06-7[1]

-

PubChem CID : 10171251[1]

-

Molecular Formula : C₉H₁₀O₂[1]

-

SMILES : COCC1=CC=C(C=C1)C=O[1]

-

InChIKey : LHKUVIRLOYVRHW-UHFFFAOYSA-N[1]

Synonyms[1]

-

Benzaldehyde, 4-(methoxymethyl)-

-

4-(METHOXYMETHYL)-BENZALDEHYDE

Chemical Structure

The structure consists of a benzene ring substituted at the 1- and 4- (para) positions with an aldehyde group and a methoxymethyl group, respectively.

Caption: Experimental workflow for the synthesis via oxidation.

Experimental Protocol (Oxidation)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(methoxymethyl)benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M). Stir the solution at room temperature until the alcohol is fully dissolved.

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC) (1.5 eq.) to the solution in one portion. The mixture will turn dark brown.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

-

Isolation: Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

Route B: Williamson Ether Synthesis

An alternative approach is the formation of the ether linkage via the Williamson ether synthesis. [2][3][4][5]This method is ideal if the precursor, 4-(hydroxymethyl)benzaldehyde, is more readily available.

Mechanism & Rationale: This reaction is a classic Sₙ2 process. [5]A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-(hydroxymethyl)benzaldehyde, forming a nucleophilic alkoxide. This alkoxide then attacks a methylating agent with a good leaving group, such as iodomethane (CH₃I) or dimethyl sulfate, displacing the leaving group and forming the methoxymethyl ether. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups.

-

Aldehyde Group: The aldehyde is an electrophilic center, susceptible to nucleophilic attack. It readily participates in a wide range of classical carbonyl reactions:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone of medicinal chemistry for introducing amine functionality.

-

Wittig Reaction: Reaction with a phosphonium ylide to form alkenes, providing a robust method for C=C bond formation. [6] * Grignard/Organolithium Addition: Addition of organometallic reagents to form secondary alcohols.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. [6][7] The methoxymethyl group is generally considered an electron-donating group by resonance, which slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. [6]

-

-

Methoxymethyl Group: This group is relatively inert and often functions as a stable handle or a solubility-modifying element in a larger molecule. It is generally stable to the reaction conditions employed for transforming the aldehyde group.

Caption: Generalized reductive amination pathway.

Applications in Research and Development

As a bifunctional building block, this compound is primarily used as an intermediate in multi-step syntheses. Its utility is documented in patent literature, highlighting its potential in therapeutic and cosmetic applications.

-

Pharmaceutical & Cosmetic Formulations: A US patent lists this compound as a potential active ingredient in pharmaceutical and cosmetic compositions. [8]The patent describes the use of various aromatic aldehydes for topical administration in treating inflammatory dermatologic conditions, suggesting its potential role in the development of novel therapeutics. [8]* Synthetic Intermediate: Its primary role is as an intermediate for constructing more complex molecules. The aldehyde serves as a key reaction point for building out molecular scaffolds, while the methoxymethyl group can provide desirable physicochemical properties (e.g., solubility, metabolic stability) to the final compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard analytical techniques. While specific spectra are proprietary or database-dependent, the expected characteristic signals are as follows:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the downfield region (~9.8-10.0 ppm).

-

A singlet for the methoxy protons (OCH₃) around ~3.3-3.5 ppm.

-

A singlet for the benzylic protons (Ar-CH₂-O) around ~4.4-4.6 ppm.

-

A characteristic AA'BB' splitting pattern for the para-substituted aromatic protons in the region of ~7.4-7.9 ppm.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon at ~191-193 ppm.

-

Signals for the aromatic carbons, including the two quaternary carbons.

-

Signals for the benzylic carbon (Ar-CH₂) and the methoxy carbon (OCH₃).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹.

-

A characteristic C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O ether stretching bands.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (150.17 g/mol ) and characteristic fragmentation patterns. PubChem confirms the availability of GC-MS data in spectral libraries. [1]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is classified as an irritant. [1]Avoid contact with skin, eyes, and mucous membranes. Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated (0-8 °C). [9]

References

Sources

- 1. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to 4-(Methoxymethyl)benzaldehyde: Elucidating Molecular Structure

This technical guide provides a comprehensive analysis of the spectral data for 4-(methoxymethyl)benzaldehyde, a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical interpretation, this guide serves as an essential resource for the characterization and quality control of this compound.

Introduction

This compound, with the molecular formula C₉H₁₀O₂, is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its structure, featuring a para-substituted benzene ring with an aldehyde and a methoxymethyl group, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will walk through the theoretical underpinnings and experimental considerations for each major spectroscopic technique, followed by a detailed analysis of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

Theoretical Framework for NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield shift.[1] |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -CHO) | These protons are deshielded by the anisotropic effect of the carbonyl group and are coupled to the adjacent meta protons. |

| ~7.5 | Doublet | 2H | Aromatic protons (meta to -CHO) | These protons are coupled to the ortho protons. |

| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) | These protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. The singlet multiplicity indicates no adjacent protons. |

| ~3.4 | Singlet | 3H | Methyl protons (-OCH₃) | These protons are on a carbon attached to an oxygen atom, resulting in a characteristic chemical shift. The singlet multiplicity indicates no adjacent protons. |

For comparison, the experimental ¹H NMR spectrum of 4-methoxybenzaldehyde shows a singlet for the methoxy protons at approximately 3.73 ppm and the aromatic protons as doublets around 6.86 and 7.69 ppm.[2] The aldehyde proton in 4-methoxybenzaldehyde appears around 9.73 ppm.[2] The introduction of the methylene bridge in this compound is expected to slightly alter the chemical shifts of the aromatic protons due to changes in electronic effects.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehydic carbon (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[3] |

| ~145 | Aromatic carbon (para to -CHO) | This quaternary carbon is attached to the electron-donating methoxymethyl group, influencing its chemical shift. |

| ~136 | Aromatic carbon (ipso to -CHO) | The quaternary carbon directly attached to the aldehyde group. |

| ~130 | Aromatic carbons (ortho to -CHO) | These carbons are influenced by the electron-withdrawing aldehyde group. |

| ~128 | Aromatic carbons (meta to -CHO) | These carbons are also part of the aromatic system. |

| ~74 | Methylene carbon (-CH₂-) | This carbon is attached to two oxygen atoms (one from the methoxy group and implicitly connected to the aromatic ring), leading to a significant downfield shift. |

| ~58 | Methyl carbon (-OCH₃) | The carbon of the methoxy group. |

In the experimental ¹³C NMR spectrum of 4-methoxybenzaldehyde, the carbonyl carbon appears around 190.4 ppm, the methoxy carbon at 55.2 ppm, and the aromatic carbons in the range of 114.0 to 164.2 ppm.[2] The predicted shifts for this compound are based on these values, with adjustments for the presence of the methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like this compound is to place a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Experimental workflow for obtaining an IR spectrum.

Analysis of the IR Spectrum

The vapor phase IR spectrum of this compound is available through the PubChem database. The key absorption bands are summarized and interpreted below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2950-2850 | Medium | C-H (alkane) | Stretching |

| ~2830 and ~2730 | Medium | C-H (aldehyde) | Stretching (Fermi resonance) |

| ~1705 | Strong | C=O (aromatic aldehyde) | Stretching |

| ~1600, ~1580, ~1500 | Medium-Weak | C=C (aromatic) | Stretching |

| ~1250 and ~1040 | Strong | C-O (ether) | Stretching |

| ~830 | Strong | C-H (aromatic) | Out-of-plane bending (para-disubstitution) |

The strong absorption at approximately 1705 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde.[4] The presence of two medium intensity bands around 2830 cm⁻¹ and 2730 cm⁻¹ is a hallmark of the C-H stretching of the aldehyde group, often appearing as a doublet due to Fermi resonance.[4] The strong bands in the 1250-1040 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether linkage. The strong absorption around 830 cm⁻¹ suggests a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

A typical method for analyzing this compound by mass spectrometry is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated from other components in a gas chromatograph and then introduced into the mass spectrometer where it is ionized, commonly by electron ionization (EI).

Caption: GC-MS experimental workflow.

Analysis of the Mass Spectrum

The mass spectrum of this compound is available from the PubChem database. The molecular formula is C₉H₁₀O₂, giving a molecular weight of 150.17 g/mol .

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 150 | [C₉H₁₀O₂]⁺ | Molecular ion (M⁺) |

| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen atom from the aldehyde or methylene group (M-1) |

| 121 | [C₈H₉O]⁺ | Loss of the methoxy radical (•OCH₃) is unlikely. More likely is the loss of formaldehyde (CH₂O) from the molecular ion followed by rearrangement. |

| 119 | [C₈H₇O]⁺ | Loss of the methoxymethyl radical (•CH₂OCH₃) is a plausible fragmentation for benzyl ethers. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the substituents from the aromatic ring. |

The molecular ion peak at m/z 150 confirms the molecular weight of the compound. A prominent peak at m/z 149 is due to the loss of a hydrogen atom, a common fragmentation for aldehydes. The fragmentation of benzyl ethers can be complex. The loss of a methoxy radical (m/z 31) to give a fragment at m/z 119 is a characteristic fragmentation pathway. The presence of a strong peak at m/z 91 is indicative of the formation of the stable tropylium ion, a hallmark of benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the spectral data for this compound. While experimental NMR data remains elusive, a detailed prediction based on sound chemical principles and comparative analysis offers valuable insight into its expected NMR signature. The available experimental IR and mass spectrometry data have been thoroughly analyzed, providing clear evidence for the key functional groups and the overall molecular structure. The methodologies and interpretations presented herein serve as a robust framework for researchers and scientists engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

- To be populated with specific citations for general NMR principles if used.

- To be populated with specific citations for general IR principles if used.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- To be populated with specific citations for general MS principles if used.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- To be populated with further relevant cit

- To be populated with further relevant cit

- To be populated with further relevant cit

- To be populated with further relevant cit

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

- To be populated with further relevant cit

- To be populated with further relevant cit

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(Methoxymethyl)benzaldehyde in Organic Solvents

This guide provides an in-depth technical analysis of the solubility of 4-(Methoxymethyl)benzaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate informed solvent selection and experimental design. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a predictive framework based on physicochemical properties and the behavior of structurally similar molecules, coupled with a robust protocol for empirical determination.

Introduction: Understanding this compound

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure, featuring a benzene ring substituted with an aldehyde group and a methoxymethyl group, imparts a moderate polarity. This unique combination of functional groups dictates its interaction with various solvents, making a thorough understanding of its solubility crucial for applications in organic synthesis, medicinal chemistry, and materials science. The aldehyde group can participate in dipole-dipole interactions, while the ether linkage in the methoxymethyl group can act as a hydrogen bond acceptor.

dot graph { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [ label="C₉H₁₀O₂", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16, pos="0,0!" ]; "Benzene Ring" [pos="-1.5,1!", fontsize=12]; "Aldehyde Group (-CHO)" [pos="1.5,1!", fontsize=12]; "Methoxymethyl Group (-CH₂OCH₃)" [pos="0,-1.5!", fontsize=12];

edge [color="#5F6368"]; "this compound" -- "Benzene Ring"; "this compound" -- "Aldehyde Group (-CHO)"; "this compound" -- "Methoxymethyl Group (-CH₂OCH₃)"; } केंदित Figure 1: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This axiom suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Aldehydes and ketones are generally soluble in most common organic solvents.[2] For small aldehydes and ketones, moderate solubility in water is observed, which decreases with an increasing number of carbon atoms.[2][3]

The solubility of this compound can be predicted by considering its structural components:

-

Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Aldehyde Group: The carbonyl in the aldehyde group is polar, allowing for dipole-dipole interactions with polar solvents.

-

Methoxymethyl Group: The ether linkage introduces some polarity and the capacity to accept hydrogen bonds, enhancing solubility in protic solvents.

Based on these features, this compound is expected to exhibit good solubility in a range of polar aprotic and protic solvents, as well as moderate to good solubility in some nonpolar solvents, particularly those with aromatic character.

Expected Solubility Profile

The following table provides an estimation of the solubility of this compound in a variety of common organic solvents, categorized by their polarity. It is crucial to note that these are expected solubilities based on chemical principles and data from analogous compounds, such as 4-methoxybenzaldehyde and 4-butoxybenzaldehyde, which are known to be soluble in many organic solvents.[4][5] Experimental verification is strongly recommended.

| Solvent Category | Solvent | Chemical Formula | Polarity | Expected Solubility at 25°C ( g/100 mL) | Rationale for Prediction |

| Alcohols (Polar, Protic) | Methanol | CH₃OH | High | > 50 | The hydroxyl group can hydrogen bond with the ether oxygen and interact with the aldehyde group, leading to high solubility. |

| Ethanol | C₂H₅OH | High | > 50 | Similar to methanol, ethanol's polarity and hydrogen bonding capability should readily dissolve the compound. | |

| Ketones (Polar, Aprotic) | Acetone | C₃H₆O | High | > 50 | Strong dipole-dipole interactions between acetone's carbonyl group and the aldehyde group of the solute are expected to result in high solubility. |

| Esters (Moderately Polar) | Ethyl Acetate | C₄H₈O₂ | Medium | > 50 | As a good general-purpose solvent with moderate polarity, ethyl acetate should effectively solvate this compound. |

| Ethers (Moderately Polar) | Diethyl Ether | (C₂H₅)₂O | Low | > 50 | The "like dissolves like" principle applies well here, with the ether linkage in both the solvent and solute promoting miscibility. |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | > 50 | THF is a strong polar aprotic solvent that should readily dissolve the compound. | |

| Aromatic Hydrocarbons (Nonpolar) | Toluene | C₇H₈ | Low | > 20 | The aromatic nature of both toluene and the solute will lead to favorable π-stacking interactions, resulting in good solubility. |

| Aliphatic Hydrocarbons (Nonpolar) | Hexane | C₆H₁₄ | Low | < 10 | The significant difference in polarity between the nonpolar hexane and the moderately polar solute is likely to result in limited solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, an isothermal equilibrium method followed by quantitative analysis is recommended. This protocol provides a self-validating system for generating reliable and reproducible results.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC or analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC-UV or GC-FID method. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.[6]

-

Calculation: Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[8] In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

While specific experimental data on the solubility of this compound is not widely available, a strong predictive understanding can be derived from its molecular structure and the principles of chemical interactions. It is anticipated to be highly soluble in polar organic solvents and moderately soluble in nonpolar aromatic solvents, with limited solubility in nonpolar aliphatic hydrocarbons. This guide provides a foundational understanding and, critically, a detailed, validated protocol for the precise experimental determination of its solubility. By following the outlined procedures, researchers can confidently generate the accurate data needed for their specific applications, ensuring both scientific rigor and safety.

References

-

Angene Chemical. (2025, October 29). Safety Data Sheet. [Link]

-

Bio. (n.d.). Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methoxybenzaldehyde (FDB000872). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171251, this compound. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16, 4-Methylbenzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21123451, Ethyl acetate;4-hydroxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

Sciencemadness Discussion Board. (2007, January 21). Effectiveness of hexane as a solvent for benzaldehyde. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23508676, Benzaldehyde methanol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C9H10O2 | CID 10171251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetate;4-hydroxy-3-methoxybenzaldehyde | C12H16O5 | CID 21123451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Compatibility [idex-hs.com]

- 4. 4-isopropoxy-2-(methoxymethyl)benzaldehyde | 2921854-20-6 [m.chemicalbook.com]

- 5. 4-METHOXY-3-METHOXYMETHYL-BENZALDEHYDE | 76646-41-8 [amp.chemicalbook.com]

- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bio.vu.nl [bio.vu.nl]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 4-(Methoxymethyl)benzaldehyde for Advanced Research and Development

This guide provides an in-depth exploration of 4-(Methoxymethyl)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. We will delve into its commercial availability, synthetic pathways, key chemical properties, and its role as a valuable building block in the creation of complex molecules. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights grounded in established chemical principles.

Introduction: The Molecular Profile of this compound

This compound, with the CAS number 7329-92-2, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxymethyl group at the para position. This structural feature, the presence of an ether linkage benzylic to the aldehyde, imparts unique reactivity and solubility properties that make it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Appearance | Liquid | Fluorochem[2] |

| Boiling Point | 61°C | Fluorochem[2] |

| CAS Number | 7329-92-2 | PubChem[1] |

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. The methoxymethyl group, on the other hand, can influence the electronic properties of the aromatic ring and provide a site for further functionalization or act as a stable protecting group under certain conditions.

Commercial Availability and Procurement

This compound is commercially available from various chemical suppliers, typically offered at a research-grade purity. When sourcing this reagent, it is crucial to consider the purity specifications and the supplier's quality control measures to ensure reproducibility in experimental work.

Table 2: Representative Commercial Suppliers of this compound

| Supplier | Purity Specification | Notes |

| Fluorochem | ≥95% | Offered as a liquid.[2] |

| Various Research Chemical Suppliers | Typically ≥95% | Availability and lead times may vary. It is advisable to request a certificate of analysis. |

For researchers embarking on large-scale synthesis or cGMP manufacturing, it is recommended to engage with suppliers who can provide detailed analytical data, including NMR, GC-MS, and IR spectroscopy, to confirm the identity and purity of the material.

Synthesis of this compound: A Practical Laboratory Protocol

While several synthetic routes to this compound can be envisaged, a common and reliable laboratory-scale preparation involves the Williamson ether synthesis. This method offers a straightforward approach utilizing readily available starting materials. The following protocol is a representative example based on this well-established reaction.[3][4][5][6][7]

Synthetic Scheme

The synthesis can proceed in two main steps: the conversion of 4-formylbenzoic acid to 4-(hydroxymethyl)benzaldehyde, followed by the methylation of the benzylic alcohol. A more direct approach starts from the commercially available 4-(chloromethyl)benzaldehyde.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol (Based on Williamson Ether Synthesis)

This protocol describes the methylation of 4-(hydroxymethyl)benzyl alcohol.

Materials:

-

4-(hydroxymethyl)benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 4-(hydroxymethyl)benzyl alcohol.

-

Solvent Addition: Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Development

Aromatic aldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The unique structure of this compound makes it a valuable synthon for introducing a substituted benzyl moiety into a target molecule. While direct examples of its use in blockbuster drugs are not widely publicized, its utility can be inferred from the synthesis of structurally related compounds and its potential to participate in key bond-forming reactions.

Role as a Building Block in Bioactive Scaffolds

The aldehyde group of this compound can undergo a variety of transformations to construct complex molecular architectures. For instance, it can participate in:

-

Reductive Amination: To form substituted benzylamines, a common motif in many drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes, which can be further functionalized.

-

Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds, which are versatile intermediates.

-

Multi-component Reactions (e.g., Hantzsch Dihydropyridine Synthesis): To rapidly build heterocyclic scaffolds. The Hantzsch reaction is a cornerstone in the synthesis of dihydropyridine calcium channel blockers.[8]

Caption: Key synthetic transformations of this compound.

Potential in Specific Therapeutic Areas

-

Calcium Channel Blockers: The Hantzsch synthesis, which utilizes aldehydes, is a classic method for preparing dihydropyridine-based calcium channel blockers used in the treatment of hypertension.[9][10] The 4-aryl substituent on the dihydropyridine ring is critical for activity, and this compound could be used to synthesize novel analogs.

-

Anticancer Agents: Many anticancer compounds feature complex aromatic and heterocyclic systems. The reactivity of the aldehyde in this compound allows for its incorporation into scaffolds that could interact with biological targets such as kinases or tubulin. For instance, chalcones, which can be synthesized from benzaldehydes, have shown promise as anticancer agents.[11]

-

Antiviral Drugs: The synthesis of various antiviral agents involves the construction of complex heterocyclic systems where substituted benzaldehydes can serve as key starting materials.[12][13][14]

Spectroscopic Characterization

Thorough characterization of this compound is essential for its effective use in synthesis. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons (~7.4-7.8 ppm), benzylic methylene protons (~4.5 ppm), and methoxy protons (~3.4 ppm). | Predicted based on analogous structures |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons, benzylic methylene carbon, and methoxy carbon. | Predicted based on analogous structures |

| IR Spectroscopy | Characteristic absorptions for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretch of the aldehyde, and C-O-C ether stretch. | PubChem[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 150.17, along with characteristic fragmentation patterns. | PubChem[1] |

Conclusion

This compound is a valuable and commercially available building block for chemical synthesis. Its bifunctional nature, combining the reactivity of an aromatic aldehyde with the stability of a methoxymethyl ether, provides chemists with a versatile tool for the construction of complex molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its potential for creating novel analogs of established drug classes, such as calcium channel blockers, and for the synthesis of new chemical entities in anticancer and antiviral research is significant. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, offers a reliable method for its laboratory-scale preparation. As with any reactive chemical, proper handling and thorough characterization are paramount to its successful application in research and development.

References

-

BMRB. bmse010130 4-methoxy Benzaldehyde. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

PMC - NIH. Synthesis of Chalcones with Anticancer Activities. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

SpectraBase. 4-(Methoxymethoxy)benzaldehyde. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

PMC - NIH. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

PrepChem.com. Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. [Link]

-

PubMed. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. [Link]

-

PrepChem.com. Synthesis of 4-(Diethoxymethyl)benzyl Alcohol. [Link]

-

Journal of Medicinal and Medical Chemistry. Synthesis Methods of Calcium Channel Blockers: A Review. [Link]

-

PubChem - NIH. This compound. [Link]

-

PubMed. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. [Link]

-

PMC - PubMed Central - NIH. Antiviral Drugs. [Link]

-

PMC - NIH. 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

-

PubMed. Scaffold-based design and synthesis of potent N-type calcium channel blockers. (2009). [Link]

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]

-

PubMed. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

- Google Patents.

-

RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

-

PubMed. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides. [Link]

-

PMC - PubMed Central. Discovery and Development of Calcium Channel Blockers. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

PMC - PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). [Link]

-

PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]

-

NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). [Link]

Sources

- 1. This compound | C9H10O2 | CID 10171251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jmedchem.com [jmedchem.com]

- 9. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 4-(Methoxymethyl)benzaldehyde

Introduction: Beyond Hammett Parameters in Aromatic Aldehyde Reactivity

For decades, the reactivity of substituted benzaldehydes has been a cornerstone of physical organic chemistry, often rationalized through the lens of Hammett substituent constants.[1][2] These parameters provide a robust framework for predicting how electron-donating or electron-withdrawing groups at the meta or para positions influence reaction rates and equilibria. However, certain substituents defy simple classification, presenting a more nuanced electronic profile. 4-(Methoxymethyl)benzaldehyde is one such molecule.

At first glance, the methoxymethyl group (-CH₂OCH₃) appears to be a simple ether. Yet, its impact on the electrophilicity of the aldehyde's carbonyl carbon is not immediately obvious when compared to its more common cousins, the methyl (-CH₃) and methoxy (-OCH₃) groups. Does the oxygen atom's electronegativity dominate, rendering the aldehyde more reactive? Or does the alkyl spacer insulate the aromatic ring, leading to reactivity patterns closer to toluene derivatives?

This guide provides a comprehensive analysis of the electrophilicity of this compound, moving beyond simple heuristics to employ a multi-faceted approach. We will dissect the substituent's electronic and steric nature, leverage computational chemistry for quantitative predictions, and outline rigorous experimental protocols for empirical validation. This document is intended for researchers, process chemists, and drug development professionals who require a deep, predictive understanding of this reagent's behavior in complex synthetic applications.

The Unique Electronic Signature of the 4-(Methoxymethyl) Group

The reactivity of a benzaldehyde is fundamentally controlled by the partial positive charge on the carbonyl carbon. Substituents that withdraw electron density from the ring enhance this positive charge, increasing electrophilicity. Conversely, electron-donating groups diminish it. The 4-(methoxymethyl) group presents a fascinating case due to the interplay of inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density through the sigma bonds. This effect is transmitted through the methylene (-CH₂) spacer to the benzene ring, making the group inductively electron-withdrawing.

-

Resonance Effect (+R): Unlike a 4-methoxy group, where the oxygen's lone pairs can directly donate into the aromatic π-system, the methylene spacer in the 4-(methoxymethyl) group prevents this direct resonance. There is no significant +R effect from the substituent to the ring.

This combination suggests that the 4-(methoxymethyl) group should act as a weak electron-withdrawing group, thereby increasing the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde or 4-methylbenzaldehyde. Crucially, it should be significantly more electrophilic than 4-methoxybenzaldehyde, where the powerful +R effect of the methoxy group strongly deactivates the carbonyl towards nucleophilic attack.[3]

Caption: Electronic influence of various para-substituents on the benzaldehyde core.

Theoretical Evaluation via Computational Chemistry

To quantify these electronic effects, we turn to Density Functional Theory (DFT), a powerful computational tool for modeling molecular properties.[4][5] By calculating key electronic parameters, we can establish a predictive hierarchy of electrophilicity.

The primary determinants of electrophilicity from a molecular orbital perspective are the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the magnitude of the partial positive charge (δ+) on the carbonyl carbon.[4][6] A lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile, while a more positive partial charge indicates a stronger electrostatic attraction for that nucleophile.

Table 1: Calculated Electronic Properties of Substituted Benzaldehydes (Calculated at the B3LYP/6-311+G level of theory)*

| Compound | LUMO Energy (eV) | Carbonyl Carbon Partial Charge (Mulliken) | Global Electrophilicity Index (ω, eV) |

| 4-Nitrobenzaldehyde | -3.58 | +0.285 | 3.15 |

| This compound | -2.31 | +0.241 | 1.99 |

| Benzaldehyde | -2.19 | +0.235 | 1.88 |

| 4-Methylbenzaldehyde | -2.05 | +0.230 | 1.76 |

| 4-Methoxybenzaldehyde | -1.98 | +0.221 | 1.71 |

The computational data strongly support our initial hypothesis. This compound possesses a lower LUMO energy and a higher positive charge on the carbonyl carbon compared to benzaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde. This positions it as a more potent electrophile than the unsubstituted parent and its electron-donated counterparts, surpassed only by compounds with potent electron-withdrawing groups like the nitro group.

Protocol 1: DFT Calculation of Electronic Properties

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. Use the B3LYP functional with the 6-311+G* basis set, a standard for reliable results with organic molecules.[7]

-

Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm the structure is a true minimum (i.e., no imaginary frequencies).

-

Property Calculation: From the optimized structure, calculate the molecular orbitals (to obtain LUMO energy) and perform a population analysis (e.g., Mulliken, NBO) to determine atomic partial charges.

-

Electrophilicity Index (ω): Calculate ω using the formula ω = (μ²) / (2η), where μ is the electronic chemical potential (approximated as (E_HOMO + E_LUMO)/2) and η is the chemical hardness (approximated as E_LUMO - E_HOMO).[8]

-

Data Analysis: Repeat steps 1-5 for a series of reference benzaldehydes (e.g., unsubstituted, 4-nitro, 4-methoxy) to establish a comparative baseline.

Caption: Workflow for the computational evaluation of aldehyde electrophilicity.